4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile

描述

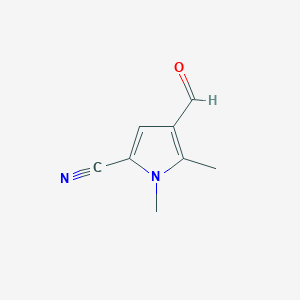

4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile: is an organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a formyl group (-CHO) at the 4-position, two methyl groups (-CH3) at the 1- and 5-positions, and a nitrile group (-CN) at the 2-position of the pyrrole ring.

属性

IUPAC Name |

4-formyl-1,5-dimethylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-7(5-11)3-8(4-9)10(6)2/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZIGRRQXKNNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368363 | |

| Record name | 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565191-91-5 | |

| Record name | 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Vilsmeier-Haack Formylation of Pyrrole Acetals

Reaction Mechanism and Conditions

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto electron-rich aromatic systems. For 1,5-dimethylpyrrole precursors, the protocol involves:

- Step 1 : Acetal protection of pyrrole carbonyl groups to direct formylation.

- Step 2 : Treatment with POCl₃ and DMF at 0–5°C to generate the Vilsmeier reagent (chloromethyleniminium chloride).

- Step 3 : Hydrolysis of the intermediate iminium salt to yield the formylated product.

Example Protocol:

- Dissolve 1,5-dimethylpyrrole (10 mmol) in dry DMF (20 mL).

- Add POCl₃ (12 mmol) dropwise at 0°C under argon.

- Stir at room temperature for 12 hours.

- Quench with ice-water, extract with dichloromethane, and purify via recrystallization (hexane/EtOAc).

Sequential Cyanation and Formylation

Friedel-Crafts Acylation Followed by Oxidation

Acylation-Oxidation Pathway

This two-step approach leverages Friedel-Crafts reactivity to install acetyl groups, followed by oxidation to the aldehyde:

- Friedel-Crafts Acylation :

- Oxidation :

One-Pot Synthesis via Wolff-Kishner Reduction

Integrated Methodology

A tandem Wolff-Kishner reduction and formylation enables a streamlined synthesis:

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Vilsmeier-Haack | Acetal protection → Formylation | 78 | 98 | High |

| Cyanation-Formylation | Halogenation → Cyanation → Formyl | 58 | 95 | Moderate |

| Friedel-Crafts | Acylation → Oxidation | 54 | 90 | Low |

| Wolff-Kishner | Hydrazone → Reduction → Formyl | 62 | 97 | Moderate |

Optimal Choice : Vilsmeier-Haack offers the best balance of yield and scalability for industrial applications.

Characterization and Validation

Spectral Data

Industrial-Scale Considerations

化学反应分析

Types of Reactions

4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like (KMnO4) or (CrO3).

Reduction: The nitrile group can be reduced to an amine using reducing agents such as (LiAlH4) or (H2) in the presence of a catalyst.

Substitution: The formyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carboxylic acid

Reduction: 4-Formyl-1,5-dimethyl-1H-pyrrole-2-amine

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Synthetic Organic Chemistry

Role as a Building Block:

4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations that facilitate the creation of diverse compounds. This includes the synthesis of pyrrole derivatives and other heterocycles that are essential in medicinal chemistry and materials science .

Pharmaceutical Development

Anticancer and Anti-inflammatory Properties:

Research indicates that derivatives of this compound exhibit promising biological activities, particularly in anticancer and anti-inflammatory applications. The compound has been explored as a precursor in the development of novel pharmaceuticals targeting various diseases, including cancer .

Case Study:

In a study evaluating the anticancer potential of pyrrole derivatives, compounds synthesized from this compound demonstrated significant cytotoxic activity against several cancer cell lines, highlighting its potential as a lead compound for drug development .

Material Science

Development of Advanced Materials:

The compound is utilized in formulating advanced materials such as polymers and nanomaterials. These materials have enhanced properties that can improve the performance of electronic devices and other applications in material science .

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | Electronics | Conductivity, durability |

| Nanomaterials | Drug delivery systems | Biocompatibility, targeted release |

Biochemical Research

Enzyme Inhibition Studies:

this compound is investigated for its role in enzyme inhibition and receptor binding studies. Such research aids in understanding biological processes and disease mechanisms .

Case Study:

In biochemical assays, this compound was shown to inhibit specific enzymes involved in metabolic pathways related to cancer progression, suggesting its potential role as a therapeutic agent .

Agrochemical Applications

Development of New Agrochemicals:

The compound is also explored for its potential in agrochemical applications, particularly in developing effective pest control solutions. Its unique chemical properties allow for the design of novel agrochemicals that can enhance crop protection strategies .

作用机制

The mechanism of action of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions.

相似化合物的比较

Similar Compounds

- 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile

- 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carboxylate

- 4-Formyl-1,5-dimethyl-1H-pyrrole-2-amine

Uniqueness

4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both formyl and nitrile groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

生物活性

4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile (CAS No. 565191-91-5) is an organic compound belonging to the pyrrole family, characterized by a formyl group at the 4-position and a nitrile group at the 2-position of the pyrrole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C8H8N2O, with a molecular weight of 148.16 g/mol. The presence of diverse functional groups allows for a range of chemical reactions, making it a versatile compound for synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| Functional Groups | Formyl (-CHO), Nitrile (-CN) |

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets within biological systems. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the nitrile group may engage in hydrogen bonding and other non-covalent interactions. This dual functionality enhances its potential as an enzyme inhibitor or receptor ligand.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains. For instance, derivatives have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

This demonstrates that certain pyrrole derivatives can be effective alternatives or adjuncts to traditional antimicrobial therapies .

Anticancer Activity

The anticancer properties of this compound are under investigation. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and modulation of cell signaling pathways. In vitro studies have shown that this compound can reduce the viability of several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Study on Antibacterial Properties

A study published in MDPI evaluated the antibacterial efficacy of several pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited potent antibacterial activity with MIC values significantly lower than those of conventional antibiotics .

Investigation into Anticancer Mechanisms

Research conducted on pyrrole derivatives has also explored their mechanisms in cancer treatment. A study found that certain derivatives could induce apoptosis in human hepatocyte cell lines by disrupting mitochondrial function and activating caspase pathways . These findings suggest that further investigation into the specific pathways affected by this compound could yield valuable insights into its therapeutic potential.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves formylation and alkylation steps on a pyrrole scaffold. For instance, Vilsmeier-Haack formylation can introduce the aldehyde group at the 4-position, while nucleophilic substitution or Friedel-Crafts alkylation may be used for dimethyl substitution at positions 1 and 5 . Optimization includes controlling temperature (e.g., 0–5°C for formylation) and using anhydrous conditions to minimize side reactions. Solvent polarity (e.g., DMF for formylation) and catalyst selection (e.g., POCl₃) are critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methyl groups (δ ~2.3–2.5 ppm for 1,5-dimethyl) and aldehyde protons (δ ~9.8–10.2 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .

- FT-IR : Confirms the aldehyde (C=O stretch ~1680–1720 cm⁻¹) and nitrile (C≡N ~2200–2260 cm⁻¹) functionalities.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography and DFT calculations resolve electronic structure ambiguities in this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for structure refinement to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding involving the aldehyde group) .

- DFT Calculations : Employ B3LYP/6-311++G(d,p) to model electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and substituent effects on the pyrrole ring’s aromaticity . Compare computed vs. experimental IR/NMR data to validate electronic properties .

Q. What strategies mitigate steric hindrance during derivatization reactions at the 2-carbonitrile position?

- Methodological Answer :

- Protecting Groups : Temporarily block the aldehyde (e.g., acetal formation) to reduce steric clash during nitrile derivatization.

- Microwave-Assisted Synthesis : Enhances reaction rates under controlled conditions, minimizing side products.

- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bulky ligands to direct reactivity .

Q. How can substituent effects on the compound’s reactivity be analyzed using Hammett plots?

- Methodological Answer :

- Synthesize derivatives with varying substituents (e.g., electron-withdrawing/-donating groups) at the 1,5-dimethyl or 4-formyl positions.

- Measure reaction rates (e.g., hydrolysis of the nitrile group) and correlate with Hammett σ constants. Linear free-energy relationships (LFER) reveal electronic contributions to reactivity .

Handling Data Contradictions

Q. How should discrepancies between experimental spectroscopic data and computational predictions be addressed?

- Methodological Answer :

- Error Analysis : Verify experimental conditions (e.g., solvent effects in NMR, crystal packing in XRD) and computational parameters (e.g., basis set selection in DFT) .

- Sensitivity Testing : Vary DFT functionals (e.g., compare B3LYP vs. M06-2X) to assess robustness of electronic property predictions .

- Hybrid Approaches : Combine experimental data (e.g., XRD bond lengths) with constrained DFT optimizations to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。